molecular formula C6H3BrF3NO2 B15225420 2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone

2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone

Cat. No.: B15225420
M. Wt: 257.99 g/mol
InChI Key: QTBRZWFBGXXHPH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted isoxazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxidized isoxazole derivatives.

    Reduction Reactions: Products include reduced isoxazole derivatives such as alcohols.

Scientific Research Applications

2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-phenyl-isoxazol-5-yl)ethanone
  • 2-Bromo-1-(3-methyl-4-isoxazolyl)ethanone
  • 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone

Uniqueness

2-Bromo-1-(3-(trifluoromethyl)isoxazol-5-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group .

Properties

Molecular Formula

C6H3BrF3NO2

Molecular Weight

257.99 g/mol

IUPAC Name

2-bromo-1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C6H3BrF3NO2/c7-2-3(12)4-1-5(11-13-4)6(8,9)10/h1H,2H2

InChI Key

QTBRZWFBGXXHPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)CBr

Origin of Product

United States

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